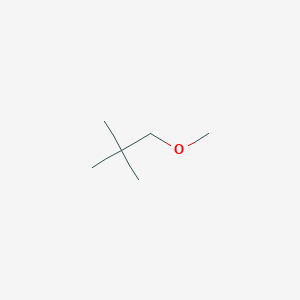
3-アミノ安息香酸ブチル
概要
説明
Butyl 3-aminobenzoate is an organic compound that belongs to the class of aminobenzoates. It is characterized by the presence of a butyl ester group attached to the 3-position of the benzoic acid ring, with an amino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
Butyl 3-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use as a local anesthetic and in drug delivery systems.
Industry: Butyl 3-aminobenzoate is used in the production of various pharmaceuticals and agrochemicals.
作用機序
Target of Action
Butyl 3-aminobenzoate, also known as Butamben, is primarily a local anesthetic . Its primary targets are the voltage-gated calcium channels in dorsal root ganglion neurons . These neurons play a crucial role in transmitting sensory information from peripheral tissues towards the brain.
Mode of Action
Butamben acts by inhibiting the voltage-gated calcium channels in dorsal root ganglion neurons . The modification in these channels is thought to cause a disturbance of the channel kinetics acceleration . It is reported as well that butamben is an inhibitor of the sodium channels and a delayed rectifier of potassium currents .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of voltage-gated calcium channels, sodium channels, and potassium currents . This interference can disrupt various biochemical pathways that rely on these channels for signal transmission.
Pharmacokinetics
It is known that due to its very low water solubility, butamben is considered to be suitable only for topical anesthesia . The FDA removed all parenteral butamben products from the market, possibly due to the poor solubility of this drug .
Result of Action
The primary result of Butyl 3-aminobenzoate’s action is the induction of local anesthesia . By inhibiting the function of voltage-gated calcium channels, sodium channels, and potassium currents, it prevents the transmission of nerve impulses, leading to a loss of sensation in the applied area .
生化学分析
Biochemical Properties
Butyl 3-aminobenzoate interacts with various biomolecules in biochemical reactions. It is known to act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .
Cellular Effects
In cellular processes, Butyl 3-aminobenzoate has been found to selectively affect the inactivation of fast sodium currents in cultured rat sensory neurons . This dramatically increases the firing threshold, and in part of the sensory neurons, it blocks the action potential .
Molecular Mechanism
At the molecular level, Butyl 3-aminobenzoate exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to specific parts of the sodium ion (Na+) channel on the nerve membrane and affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Temporal Effects in Laboratory Settings
It is known that the compound slowly hydrolyzes when boiled with water .
Metabolic Pathways
Butyl 3-aminobenzoate is involved in several metabolic pathways. It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants, playing a crucial role in this metabolic pathway . In addition to folate metabolism, Butyl 3-aminobenzoate was identified as a coenzyme Q precursor .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-aminobenzoate typically involves the esterification of 3-aminobenzoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions. The general reaction scheme is as follows: [ \text{3-Aminobenzoic acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Butyl 3-aminobenzoate} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of butyl 3-aminobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Types of Reactions:
Oxidation: Butyl 3-aminobenzoate can undergo oxidation reactions, typically resulting in the formation of corresponding quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amino alcohols and other reduced derivatives.
Substitution: Various substituted aminobenzoates.
類似化合物との比較
Benzocaine: Another aminobenzoate used as a local anesthetic.
Procaine: A related compound with similar anesthetic properties.
Tetracaine: Known for its potent local anesthetic effects.
Uniqueness: Butyl 3-aminobenzoate is unique due to its specific ester group, which can influence its solubility, stability, and biological activity compared to other similar compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in various applications.
特性
IUPAC Name |
butyl 3-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFJXIVZCGTINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579460 | |
| Record name | Butyl 3-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26218-03-1 | |
| Record name | Butyl 3-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does incorporating Butyl 3-aminobenzoate into Polyaniline affect the resulting copolymer's conductivity?
A1: Research indicates that incorporating Butyl 3-aminobenzoate into Polyaniline through copolymerization can influence the electrical conductivity of the resulting material. [, ] The study by Bhavani et al. [] observed that copolymers synthesized with Butyl 3-aminobenzoate displayed lower conductivity compared to copolymers using Ethyl 3-aminobenzoate. This suggests that the size and structure of the alkyl substituent in the aminobenzoate comonomer can impact the charge transport properties within the copolymer.
Q2: What characterization techniques were employed to study the copolymers incorporating Butyl 3-aminobenzoate?
A2: The researchers utilized a variety of techniques to characterize the copolymers containing Butyl 3-aminobenzoate. These include: []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)


![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)

